

Spectroscopic Profile of 4-tert-Butyl-2-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-tert-Butyl-2-nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-tert-Butyl-2-nitrophenol**, a valuable intermediate in various chemical syntheses. This document collates quantitative spectroscopic data, details experimental methodologies for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-tert-Butyl-2-nitrophenol**, facilitating easy reference and comparison.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
1.34	Singlet	-C(CH ₃) ₃
7.15	Doublet	H-6
7.55	Doublet of doublets	H-5
7.95	Doublet	H-3
10.5 (approx.)	Broad Singlet	-OH

Note: The chemical shift of the hydroxyl proton can vary depending on solvent and concentration.

13C NMR Data.[1]

Chemical Shift (δ) ppm	Assignment
31.3	-C(CH ₃) ₃
34.3	-C(CH ₃) ₃
119.4	C-3
124.7	C-5
129.5	C-6
139.7	C-1
149.0	C-4
153.2	C-2

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-3600	Broad	O-H stretch (hydrogen-bonded)
~2960	Strong	C-H stretch (aliphatic)
~1530	Strong	N-O asymmetric stretch (nitro group)
~1350	Strong	N-O symmetric stretch (nitro group)
~1270	Medium	C-O stretch (phenol)

Mass Spectrometry Data

m/z	Relative Intensity	Assignment
195	High	[M] ⁺ (Molecular Ion)
180	High	[M-CH ₃] ⁺
150	Medium	[M-NO ₂ +H] ⁺
132	Medium	[M-NO ₂ -OH] ⁺

UV-Vis Spectroscopy Data

Wavelength (λ _{max})	Solvent	Notes
~350 nm	Ethanol	Attributed to n -> π* transition of the nitro group
~280 nm	Ethanol	Attributed to π -> π* transition of the aromatic ring

Note: The absorption maxima can be influenced by the solvent and the pH of the solution.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-tert-Butyl-2-nitrophenol** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrument:** A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
- **Data Acquisition (¹H NMR):**

- Acquire the spectrum at room temperature.
- Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Use a relaxation delay of 1-2 seconds.
- Data Acquisition (^{13}C NMR):
 - Acquire the spectrum using proton decoupling.
 - A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

- ATR-IR:
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid **4-tert-Butyl-2-nitrophenol** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .

- Clean the crystal thoroughly after the measurement.
- KBr Pellet Method:
 - Grind a small amount (1-2 mg) of **4-tert-Butyl-2-nitrophenol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
 - Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use a standard electron ionization energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragment ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

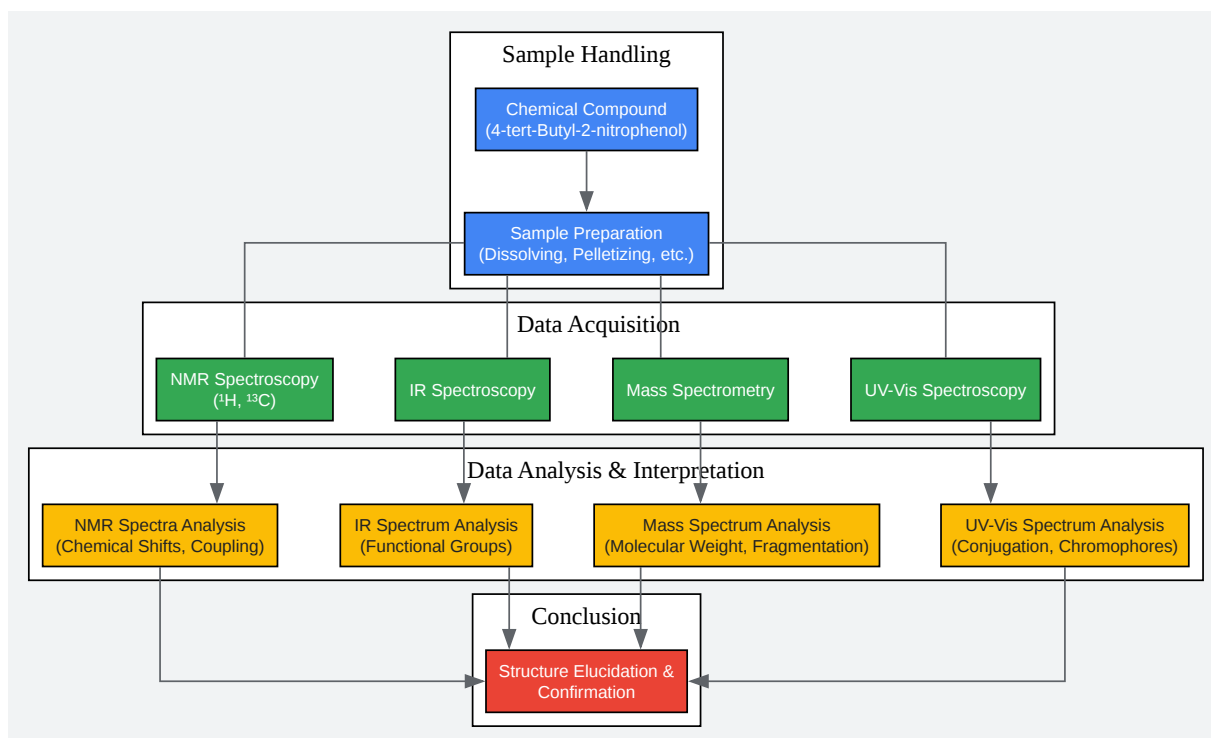
UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **4-tert-Butyl-2-nitrophenol** in a suitable UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
- Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).
- Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Use the same solvent as a blank to zero the instrument.
- Scan the wavelength range from approximately 200 nm to 500 nm.
- Record the absorbance at the wavelength of maximum absorption (λ_{max}).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-tert-Butyl-2-nitrophenol**.



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Caption: Workflow for Spectroscopic Analysis.

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